

# N-Nitroso-N-ethylaniline: A Comprehensive Technical Guide for Synthetic Intermediates

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**N-Nitroso-N-ethylaniline** (NEA) is a versatile synthetic intermediate in organic chemistry, belonging to the N-nitrosamine class of compounds. While concerns about the carcinogenicity of some N-nitrosamines exist, NEA serves as a valuable precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes. This technical guide provides an indepth overview of the physical and chemical properties of NEA, detailed experimental protocols for its synthesis and key transformations, and its applications as a synthetic intermediate. All quantitative data is summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams.

# **Properties of N-Nitroso-N-ethylaniline**

**N-Nitroso-N-ethylaniline** is a yellow oily liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.

# **Physical Properties**



| Property             | Value                        | Reference |
|----------------------|------------------------------|-----------|
| Molecular Formula    | C8H10N2O                     | [1][2]    |
| Molecular Weight     | 150.18 g/mol                 | [1][2]    |
| Appearance           | Clear amber or yellow liquid | [1]       |
| Boiling Point        | 130 °C                       | [N/A]     |
| Density              | 1.087 g/cm <sup>3</sup>      | [1]       |
| Solubility           | Insoluble in water           | [1]       |
| UV Absorption (λmax) | 217, 273 nm                  | [3]       |

# **Spectroscopic Data (Estimated)**

Detailed experimental spectra for **N-Nitroso-N-ethylaniline** are not readily available in the public domain. The following tables provide estimated spectroscopic data based on the analysis of its functional groups and data from analogous compounds like N-nitrosomethylaniline.[4][5][6][7][8][9][10][11]

### <sup>1</sup>H NMR (Estimated)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment                       |
|-------------------------|--------------|-------------|----------------------------------|
| ~1.1                    | Triplet      | 3H          | -CH <sub>2</sub> CH <sub>3</sub> |
| ~3.8                    | Quartet      | 2H          | -CH <sub>2</sub> CH <sub>3</sub> |
| ~7.2-7.5                | Multiplet    | 5H          | Aromatic protons                 |

<sup>13</sup>C NMR (Estimated)



| Chemical Shift (δ, ppm) | Assignment                       |
|-------------------------|----------------------------------|
| ~13                     | -CH <sub>2</sub> CH <sub>3</sub> |
| ~45                     | -CH <sub>2</sub> CH <sub>3</sub> |
| ~120-130                | Aromatic CH                      |
| ~145                    | Aromatic C-N                     |

## IR Spectroscopy (Estimated)

| Wavenumber (cm <sup>-1</sup> ) | Assignment            |
|--------------------------------|-----------------------|
| ~3100-3000                     | Aromatic C-H stretch  |
| ~2980-2850                     | Aliphatic C-H stretch |
| ~1600, 1495                    | Aromatic C=C stretch  |
| ~1450-1400                     | N-N=O stretch         |
| ~750, 690                      | Aromatic C-H bend     |

Mass Spectrometry (Estimated Fragmentation Pattern)

The mass spectrum of **N-Nitroso-N-ethylaniline** is expected to show a molecular ion peak  $(M^+)$  at m/z = 150. Key fragmentation pathways would likely involve the loss of the nitroso group (•NO, 30 Da) and the ethyl group (•CH<sub>2</sub>CH<sub>3</sub>, 29 Da).[12][13][14][15][16]

| m/z | Fragment                                                                                                  |
|-----|-----------------------------------------------------------------------------------------------------------|
| 150 | [C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O] <sup>+</sup> (Molecular ion)                            |
| 120 | [C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup> (Loss of •NO)                                             |
| 121 | [C <sub>7</sub> H <sub>7</sub> N <sub>2</sub> O] <sup>+</sup> (Loss of •CH <sub>2</sub> CH <sub>3</sub> ) |
| 105 | [C <sub>7</sub> H <sub>7</sub> N] <sup>+</sup>                                                            |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)                                             |



# Synthesis of N-Nitroso-N-ethylaniline

**N-Nitroso-N-ethylaniline** is typically synthesized by the nitrosation of N-ethylaniline using sodium nitrite in an acidic medium. The following protocol is adapted from a reliable procedure for the synthesis of N-nitrosomethylaniline and is expected to provide a good yield.[17]

# **Experimental Protocol**

#### Materials:

- N-Ethylaniline (1 mole)
- · Concentrated Hydrochloric Acid
- Sodium Nitrite (1 mole)
- Ice
- Water
- Benzene (or other suitable organic solvent)
- Mechanical Stirrer
- Separatory Funnel
- Distillation Apparatus

## Procedure:

- In a flask equipped with a mechanical stirrer, prepare a mixture of N-ethylaniline (1 mole) and concentrated hydrochloric acid in water.
- Cool the mixture in an ice bath to maintain a temperature of 0-5 °C.
- While stirring vigorously, slowly add a solution of sodium nitrite (1 mole) in water, ensuring the temperature does not exceed 10 °C.
- Continue stirring for one hour after the addition is complete.



- Transfer the reaction mixture to a separatory funnel. Separate the oily layer of N-Nitroso-Nethylaniline.
- Extract the aqueous layer with two portions of benzene (or another suitable organic solvent).
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent by distillation at atmospheric pressure.
- Purify the residue by vacuum distillation.

Expected Yield: 85-95%

# **Synthesis Pathway**



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Caption: Synthesis of N-Nitroso-N-ethylaniline.

# Reactions of N-Nitroso-N-ethylaniline as a Synthetic Intermediate

**N-Nitroso-N-ethylaniline** is a valuable intermediate for several important organic transformations.

## **Fischer-Hepp Rearrangement**



The Fischer-Hepp rearrangement is a classic reaction of N-nitrosoanilines, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring under acidic conditions. This reaction is particularly useful for the synthesis of p-nitroso aromatic amines.

#### Materials:

- N-Nitroso-N-ethylaniline
- Concentrated Hydrochloric Acid
- Ethanol

#### Procedure:

- Dissolve N-Nitroso-N-ethylaniline in ethanol.
- Add concentrated hydrochloric acid to the solution.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude p-nitroso-N-ethylaniline.
- Purify the product by recrystallization or column chromatography.

Typical Yield: Good to excellent, though specific yields for **N-Nitroso-N-ethylaniline** are not widely reported.





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Caption: Fischer-Hepp Rearrangement of NEA.

## **Denitrosation**

The nitroso group can be removed from **N-Nitroso-N-ethylaniline** to regenerate the parent amine, N-ethylaniline. This reaction is typically carried out under acidic conditions, often with a scavenger for the liberated nitrous acid.

### Materials:

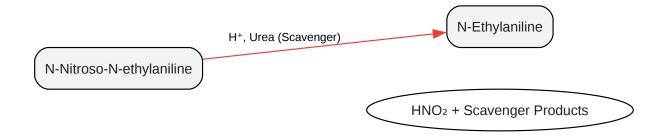
- N-Nitroso-N-ethylaniline
- Hydrochloric Acid (or another strong acid)
- Urea (or another nitrous acid scavenger)
- Organic Solvent (e.g., ethanol)

#### Procedure:

- Dissolve N-Nitroso-N-ethylaniline in an organic solvent.
- Add a solution of hydrochloric acid and urea.
- Heat the reaction mixture under reflux. Monitor the reaction by TLC.
- After completion, cool the mixture and neutralize with a base.
- Extract the product, N-ethylaniline, with an organic solvent.
- Wash, dry, and concentrate the organic layer to obtain the product.

Typical Yield: Generally high.





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Caption: Denitrosation of N-Nitroso-N-ethylaniline.

## Reduction

**N-Nitroso-N-ethylaniline** can be reduced to the corresponding hydrazine, N,N-ethylphenylhydrazine, which is a useful synthetic intermediate.

#### Materials:

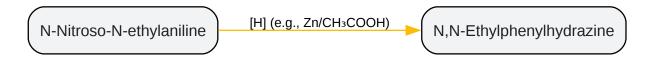
- N-Nitroso-N-ethylaniline
- Reducing Agent (e.g., Zinc dust in acetic acid, or Lithium aluminum hydride)
- Appropriate Solvent (e.g., acetic acid for Zn, diethyl ether for LiAlH<sub>4</sub>)

Procedure (using Zinc/Acetic Acid):

- Suspend N-Nitroso-N-ethylaniline in acetic acid.
- Gradually add zinc dust to the suspension while stirring and maintaining a low temperature.
- After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Filter off the excess zinc dust.
- Neutralize the filtrate with a base and extract the product with an organic solvent.
- Wash, dry, and concentrate the organic layer to obtain N,N-ethylphenylhydrazine.



Typical Yield: Moderate to good.



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Caption: Reduction of N-Nitroso-N-ethylaniline.

# **Applications in Organic Synthesis Synthesis of Pharmaceutical Intermediates**

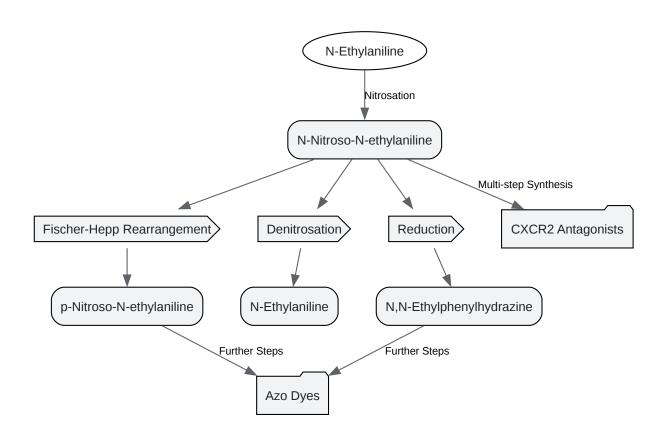
**N-Nitroso-N-ethylaniline** has been utilized as a synthetic intermediate in the preparation of antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2).[3] The synthesis involves multiple steps where the core structure derived from NEA is further functionalized.

## **Synthesis of Azo Dyes**

The reduction of **N-Nitroso-N-ethylaniline** to N,N-ethylphenylhydrazine provides a precursor for the synthesis of certain azo dyes. Alternatively, the Fischer-Hepp rearrangement product, p-nitroso-N-ethylaniline, can be reduced to the corresponding diamine, which is a key component in the synthesis of various azo dyes.[18][19][20][21]

# **Experimental Workflow**





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Caption: Synthetic utility of N-Nitroso-N-ethylaniline.

# Safety and Handling

N-Nitroso compounds should be handled with caution as many are considered potential carcinogens.[22] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, consult the material safety data sheet (MSDS) immediately. Waste containing **N-Nitroso-N-ethylaniline** should be disposed of according to institutional and local regulations for hazardous chemical waste.

## Conclusion



**N-Nitroso-N-ethylaniline** is a key synthetic intermediate with applications in the synthesis of pharmaceuticals and dyes. Its preparation via nitrosation of N-ethylaniline is a straightforward process. Subsequent transformations, such as the Fischer-Hepp rearrangement, denitrosation, and reduction, provide access to a variety of valuable building blocks for organic synthesis. While handling requires appropriate safety precautions due to the potential toxicity of N-nitrosamines, its utility in synthetic organic chemistry is well-established. This guide provides researchers and chemists with the essential technical information to effectively and safely utilize **N-Nitroso-N-ethylaniline** in their synthetic endeavors.

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